molecular formula C12H15Cl4NO B1397690 3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride CAS No. 1219972-44-7

3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397690
CAS No.: 1219972-44-7
M. Wt: 331.1 g/mol
InChI Key: GJEBTEUHFWAIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride is a synthetic organic compound belonging to the family of chlorophenoxy herbicides. It is widely used in agriculture and forestry to control broadleaf weeds and woody plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2,4,5-trichlorophenol with piperidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,4,5-trichlorophenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its effects on plant physiology and its potential use as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound for drug development.

    Industry: Utilized in the formulation of herbicidal products for agricultural and forestry applications.

Mechanism of Action

The mechanism of action of 3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in plants. It disrupts the normal functioning of plant cells by interfering with the synthesis of essential proteins and enzymes. This leads to the inhibition of plant growth and ultimately results in the death of the targeted weeds and woody plants.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy herbicide with similar herbicidal properties.

    Triclopyr: A related compound with a similar structure and mode of action.

Uniqueness

3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride is unique due to its specific chemical structure, which provides it with distinct herbicidal properties. Its ability to control a wide range of broadleaf weeds and woody plants makes it a valuable tool in agriculture and forestry.

Properties

IUPAC Name

3-[(2,4,5-trichlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO.ClH/c13-9-4-11(15)12(5-10(9)14)17-7-8-2-1-3-16-6-8;/h4-5,8,16H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEBTEUHFWAIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-44-7
Record name Piperidine, 3-[(2,4,5-trichlorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.